molecular formula C15H13N3O2S B7848523 2-[2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetonitrile

2-[2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetonitrile

Cat. No.: B7848523
M. Wt: 299.3 g/mol
InChI Key: GFHJHKPWTOSWLK-UHFFFAOYSA-N
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Description

2-[2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetonitrile is a complex organic compound characterized by its unique structure, which includes a benzoxazine ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the benzoxazine core, followed by the introduction of the thiazole ring through cyclization reactions. The final step involves the addition of the acetonitrile group under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-[2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetonitrile: can be compared with other benzoxazine or thiazole derivatives, which may have similar structures but different functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of a benzoxazine ring fused with a thiazole ring and the presence of an acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-4-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-15(19)18(6-5-16)13-7-11(3-4-14(13)20-9)12-8-21-10(2)17-12/h3-4,7-9H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHJHKPWTOSWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C3=CSC(=N3)C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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